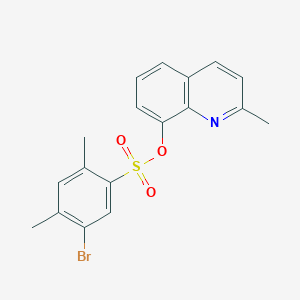

2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

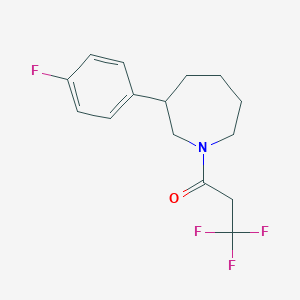

“2-Methylquinolin-8-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It also contains a bromo-dimethylbenzene group, which is a derivative of benzene, and a sulfonate group, which is a salt or ester of a sulfonic acid .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline and benzene rings, followed by the introduction of the various substituents . The quinoline ring could be formed through methods such as the Gould–Jacob or Friedländer synthesis . The benzene ring could be formed through electrophilic aromatic substitution . The introduction of the bromo and methyl groups could be achieved through further substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and benzene rings, along with the various substituents. The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The benzene ring is a cyclic compound with a planar hexagonal arrangement of six carbon atoms, each of which is bonded to a hydrogen atom .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, it could undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring . It could also undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the bromo and sulfonate groups could make the compound relatively polar, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

A study by Dixit et al. (2010) explored the synthesis and antimicrobial properties of sulfonohydrazide-substituted 8-hydroxyquinoline derivatives. This research highlighted the pharmacological significance of 8-hydroxyquinolines and sulfonamides, which are known for their antimicrobial activities. The synthesized compounds showed a significant increase in antimicrobial and antifungal activities compared to the parent compounds, demonstrating the potential of such derivatives in developing new antimicrobial agents (Dixit et al., 2010).

Novel Synthesis Methods

Khaligh (2014) reported on a four-component one-pot synthesis method using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst. This method is notable for its efficiency in synthesizing polyhydroquinoline derivatives under solvent-free conditions, offering a clean and simple approach with high yields over short reaction times. Such advancements in synthesis methods are crucial for the efficient production of complex organic molecules (Khaligh, 2014).

Targeted Drug Delivery Systems

Yang et al. (2015) investigated isoquinoline derivatives for their anticancer properties. The study identified a potential anticancer agent, which was then incorporated into transferrin-conjugated liposomes for targeted delivery to tumor cells. This research demonstrates the application of chemical compounds in creating more effective and targeted therapies for cancer treatment, highlighting the importance of 2-Methylquinolin-8-yl derivatives in medical research (Yang et al., 2015).

Chemoselective Synthesis

Krishna (2018) detailed the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, emphasizing their potent antibacterial and antifungal activities. This study showcases the versatility of such compounds in synthesizing highly selective derivatives with significant antimicrobial properties, which can be crucial for developing new antimicrobial drugs (Krishna, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research could explore the potential applications of this compound in various fields, such as medicine or materials science. For example, quinoline derivatives have been studied for their potential as antimalarial, antimicrobial, and anticancer agents . Further studies could also investigate the synthesis of this compound, with the aim of improving its efficiency or yield .

Eigenschaften

IUPAC Name |

(2-methylquinolin-8-yl) 5-bromo-2,4-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-11-9-12(2)17(10-15(11)19)24(21,22)23-16-6-4-5-14-8-7-13(3)20-18(14)16/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBCQBGDXILVPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3C)C)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)

![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)

![4-Methoxy-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-benzamide](/img/structure/B2730406.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2730407.png)

![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2730412.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2730414.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2730420.png)